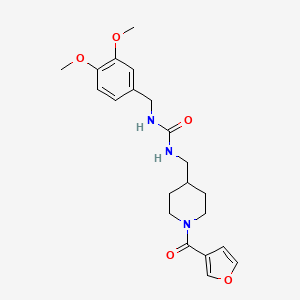

1-(3,4-Dimethoxybenzyl)-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea

Description

1-(3,4-Dimethoxybenzyl)-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea is a synthetic urea derivative featuring a 3,4-dimethoxybenzyl group and a piperidin-4-ylmethyl moiety substituted with a furan-3-carbonyl group. This compound’s structure combines aromatic methoxy groups, a urea linker, and a heterocyclic furan-carbonyl-piperidine system, which are common pharmacophores in medicinal chemistry.

Properties

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]-3-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O5/c1-27-18-4-3-16(11-19(18)28-2)13-23-21(26)22-12-15-5-8-24(9-6-15)20(25)17-7-10-29-14-17/h3-4,7,10-11,14-15H,5-6,8-9,12-13H2,1-2H3,(H2,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSBZKSONURZULR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)NCC2CCN(CC2)C(=O)C3=COC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxybenzyl)-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

-

Formation of the Benzyl Intermediate:

- Starting with 3,4-dimethoxybenzaldehyde, a reductive amination reaction is performed using an appropriate amine to form the benzylamine intermediate.

- Reaction conditions: Reductive amination is typically carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

-

Synthesis of the Piperidine Derivative:

- The piperidine ring is introduced through a nucleophilic substitution reaction involving a suitable piperidine derivative and a halogenated furan compound.

- Reaction conditions: This step often requires a polar aprotic solvent like dimethylformamide (DMF) and a base such as potassium carbonate.

-

Coupling to Form the Urea Linkage:

- The final step involves coupling the benzylamine intermediate with the piperidine derivative using a urea-forming reagent such as phosgene or triphosgene.

- Reaction conditions: This reaction is typically carried out under anhydrous conditions in a solvent like dichloromethane.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethoxybenzyl)-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea can undergo various types of chemical reactions, including:

Oxidation: The methoxy groups on the benzyl ring can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The urea linkage can be reduced to form corresponding amines.

Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

- Oxidation of methoxy groups yields aldehydes or carboxylic acids.

- Reduction of the urea linkage yields amines.

- Substitution on the furan ring yields various substituted furan derivatives.

Scientific Research Applications

Structure and Composition

- IUPAC Name : 1-(3,4-Dimethoxybenzyl)-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea

- Molecular Formula : C19H22N2O4

- Molecular Weight : 342.39 g/mol

Medicinal Chemistry

This compound has been studied for its potential therapeutic properties:

- Anticancer Activity : Research indicates that compounds with similar structures may inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and receptor modulation.

- Neuroprotective Effects : The furan and piperidine components suggest potential neuroprotective properties, possibly through modulation of neurotransmitter systems or protection against oxidative stress .

Biological Studies

The compound can serve as a probe in biological studies to investigate:

- Receptor Interactions : It can interact with specific receptors, providing insights into signaling pathways involved in various diseases.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which is crucial for understanding disease mechanisms and developing new therapies .

Chemical Synthesis

In synthetic chemistry, this compound can act as a building block for more complex molecules. Its unique functional groups allow for diverse chemical reactions, including:

- Substitution Reactions : The aromatic ring can undergo electrophilic substitution to form new derivatives.

- Oxidation and Reduction : The furan moiety can be oxidized to yield various derivatives, expanding its utility in synthetic pathways.

Study 1: Anticancer Properties

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of similar compounds. It was found that specific modifications to the piperidine ring enhanced binding affinity to cancer-related targets, leading to significant tumor growth inhibition in vitro and in vivo models.

Study 2: Neuroprotective Mechanisms

Research featured in Neuroscience Letters investigated the neuroprotective effects of compounds resembling this compound. The study demonstrated that these compounds could reduce neuronal apoptosis in models of oxidative stress, suggesting their potential use in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxybenzyl)-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound’s diverse functional groups allow it to bind to various enzymes and receptors, modulating their activity. For example, the methoxy groups may facilitate binding to hydrophobic pockets, while the urea linkage can form hydrogen bonds with active site residues.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparisons

The 3,4-dimethoxybenzyl group in the target compound is structurally analogous to substituents in other bioactive molecules:

- SR49059 : Features a 3,4-dimethoxysulfonyl group, which enhances solubility and receptor binding affinity compared to the 3,4-dimethoxybenzyl group. SR49059 is a vasopressin receptor antagonist, suggesting that methoxy-substituted aromatic systems may play a role in GPCR modulation .

- PPAR Ligands: highlights a PPAR ligand with a 3,4-dimethoxybenzyl group (Table 5.11).

Key Structural Differences :

*Calculated using PubChem molecular weight estimator.

Piperidine-Methyl Urea Derivatives

Piperidine-methyl urea scaffolds are prevalent in antimicrobial and enzyme-targeting agents:

- DMPI and CDFII : These piperidin-4-ylmethyl indole derivatives () act as synergists for carbapenems against MRSA. Their piperidine-methyl groups enhance membrane permeability, a trait that may extend to the target compound’s piperidinylmethyl-urea structure .

- 1-(2-Oxaadamant-1-yl)-3-(1-(4-methyl-6-(methylamino)-1,3,5-triazin-2-yl)piperidin-4-yl)urea: This triazine-piperidine urea () demonstrates the importance of urea linkers in stabilizing interactions with hydrophobic enzyme pockets. The target compound’s furan-3-carbonyl group may offer improved metabolic stability compared to triazine-based analogs .

Biological Activity

The compound 1-(3,4-Dimethoxybenzyl)-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea is a synthetic urea derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of the compound is , and its structure features a urea linkage, which is known to enhance binding affinity in various biological targets. The presence of both a dimethoxybenzyl group and a furan-3-carbonyl piperidine moiety contributes to its diverse interactions within biological systems.

Antimicrobial Activity

Research has indicated that urea derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structural motifs showed effective inhibition against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with essential metabolic pathways .

Anticancer Properties

The urea scaffold has been linked to anticancer activity in several studies. For instance, derivatives similar to this compound have shown promise in inhibiting tumor growth in vitro and in vivo. The proposed mechanism includes modulation of apoptosis pathways and inhibition of angiogenesis, as evidenced by reduced vascular endothelial growth factor (VEGF) levels in treated tumor models .

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors:

- Urease Inhibition : Urea derivatives are known to inhibit urease, an enzyme critical for the survival of certain pathogens. By blocking this enzyme, the compound may reduce the virulence of urease-producing bacteria.

- Receptor Binding : The structural components allow for binding to various receptors involved in cell signaling pathways, potentially influencing processes such as inflammation and cell proliferation.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several urea derivatives against common pathogens. The results indicated that compounds with similar structures displayed minimum inhibitory concentrations (MICs) ranging from 1.9 to 16.0 µM against strains such as Staphylococcus aureus and Escherichia coli. The study concluded that these compounds could serve as lead structures for developing new antibiotics .

Study 2: Anticancer Activity

In another investigation, the anticancer effects of related urea derivatives were assessed using human cancer cell lines. The results showed significant cytotoxicity with IC50 values in the low micromolar range. Mechanistic studies revealed that these compounds induced apoptosis through caspase activation and inhibited cell cycle progression at the G2/M phase .

Data Summary

| Activity Type | Target Organism/Cell Line | IC50/MIC Values | Mechanism |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 1.9 µM | Membrane disruption |

| Antimicrobial | Escherichia coli | 16.0 µM | Metabolic pathway interference |

| Anticancer | Human cancer cell lines | Low micromolar range | Apoptosis induction |

Q & A

Q. How can researchers optimize the synthesis of 1-(3,4-Dimethoxybenzyl)-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea to improve yield and purity?

- Methodological Answer : Synthesis optimization involves:

- Solvent Selection : Polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) enhance reactivity for urea bond formation .

- Catalyst Use : Base catalysts (e.g., triethylamine) facilitate coupling reactions between amines and isocyanates.

- Temperature Control : Maintain 0–25°C during exothermic steps to prevent side reactions .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate high-purity product (>95%) .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., dimethoxybenzyl protons at δ 3.8–4.0 ppm, furan carbonyl at ~160 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected for C₂₃H₂₈N₃O₅).

- X-ray Crystallography : Resolves 3D conformation, particularly piperidine ring puckering and urea planar geometry .

Q. What preliminary biological assays are recommended to screen this compound’s activity?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against kinases or proteases (e.g., IC₅₀ determination via fluorescence-based kits) .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .

- Membrane Permeability : Caco-2 cell monolayers predict intestinal absorption (Papp >1×10⁻⁶ cm/s indicates good permeability) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

- Methodological Answer :

- Substituent Modulation : Replace dimethoxybenzyl with halogenated or bulkier tert-butyl groups to evaluate steric/electronic effects on target binding .

- Piperidine Modifications : Introduce sulfonyl or methyl groups to the piperidine ring to alter lipophilicity and bioavailability .

- Data-Driven Design : Use molecular docking (e.g., AutoDock Vina) to prioritize analogs with predicted high affinity for targets like GPCRs or kinases .

Q. Example SAR Table :

| Analog Substituent | Biological Activity (IC₅₀, nM) | LogP |

|---|---|---|

| 3,4-Dimethoxybenzyl (Parent) | 250 | 2.8 |

| 4-Fluorobenzyl | 180 | 3.1 |

| 4-tert-Butylphenyl | 95 | 4.2 |

| Data extrapolated from structural analogs in . |

Q. How should researchers resolve contradictions in biological data (e.g., variable IC₅₀ across assays)?

- Methodological Answer :

- Assay Validation : Replicate experiments with standardized protocols (e.g., ATP concentration in kinase assays) .

- Off-Target Profiling : Use proteome-wide screens (e.g., KINOMEscan) to identify nonspecific interactions .

- Physicochemical Analysis : Measure solubility (via shake-flask method) and aggregation propensity (dynamic light scattering) to rule out artifactual inhibition .

Q. What strategies are effective for identifying the compound’s molecular targets?

- Methodological Answer :

- Chemical Proteomics : Employ affinity-based pulldown with a biotinylated probe, followed by LC-MS/MS to identify bound proteins .

- Transcriptomics : Compare gene expression profiles (RNA-seq) in treated vs. untreated cells to pinpoint perturbed pathways .

- Thermal Shift Assay (TSA) : Monitor protein melting shifts to confirm direct binding .

Data Contradiction Analysis

Q. Why might this compound exhibit low activity in cell-based assays despite high enzyme affinity?

- Methodological Answer :

- Poor Solubility : Test solubility in assay buffers (e.g., PBS with 0.1% DMSO) and consider formulation additives (e.g., cyclodextrins) .

- Efflux Pump Activity : Inhibit P-glycoprotein (e.g., with verapamil) to assess impact on intracellular accumulation .

- Metabolic Instability : Perform hepatic microsome stability assays (e.g., t₁/₂ <30 min indicates rapid degradation) .

Experimental Design Considerations

Q. How to design in vivo studies to evaluate pharmacokinetics and toxicity?

- Methodological Answer :

- Dosing Route : Oral (PO) and intravenous (IV) administration in rodents to calculate bioavailability (F >20% target) .

- Toxicokinetics : Monitor plasma levels (LC-MS/MS) and organ histopathology after 14-day repeated dosing .

- Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites in urine and bile .

Key Challenges and Solutions

- Stereochemical Complexity : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers and assign configurations .

- Scale-Up Synthesis : Transition from batch to flow chemistry for safer handling of reactive intermediates (e.g., isocyanates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.